molecular formula C10H16O3 B6162785 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid CAS No. 2167709-61-5

2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid

Cat. No.: B6162785
CAS No.: 2167709-61-5
M. Wt: 184.23 g/mol
InChI Key: XJOUBJFWEXYFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Spirocyclic Chemistry in Organic Synthesis

The conceptual groundwork for spirocyclic chemistry was laid over a century ago, with early discussions on the nomenclature of these unique structures by Adolf von Baeyer in 1900. acs.org The presence of spirocycles in natural products, such as the antifungal drug griseofulvin, has been recognized for many years, highlighting their biological relevance. mdpi.comslideshare.net In the realm of medicinal chemistry, spirocyclic scaffolds have been utilized for more than 60 years, although early examples in drug molecules were often designed to avoid the creation of new stereocenters. mdpi.comrsc.org The historical challenge in synthesizing these compounds, primarily due to the difficulty of creating a quaternary carbon center, meant they were less common in early drug discovery efforts compared to simpler cyclic or aromatic systems. mdpi.com

Significance of Spirocyclic Structures in Modern Chemical Research

In recent decades, interest in spirocyclic structures has surged, driven by a strategic shift in chemical research towards molecules with greater three-dimensionality. rsc.orgacs.org The rigid, well-defined spatial arrangement of atoms in a spirocycle offers several advantages in modern drug discovery and materials science.

Key advantages include:

Enhanced Three-Dimensionality: Unlike flat aromatic rings, spirocycles project functional groups in multiple directions, allowing for more precise and effective interactions with the complex three-dimensional binding sites of proteins and enzymes. mdpi.comrsc.orgbiosynth.com

Improved Physicochemical Properties: The introduction of a spirocyclic motif, which is rich in sp³-hybridized carbon atoms, can lead to improved drug-like properties. These enhancements often include increased aqueous solubility, reduced lipophilicity, and better metabolic stability compared to planar analogs. rsc.orgrsc.org An increase in the fraction of sp³ hybridized carbons (Fsp³) in a molecule is correlated with a higher probability of success in clinical development. rsc.org

Conformational Rigidity: The rigid nature of the spirocyclic framework can lock a molecule into a specific, biologically active conformation. This pre-organization can enhance potency and selectivity for its intended biological target while reducing off-target effects. rsc.orgbohrium.com

Novelty and Unexplored Chemical Space: Spirocyclic scaffolds provide access to novel molecular frameworks that are underrepresented in existing compound libraries, offering new opportunities for intellectual property and for tackling challenging biological targets. biosynth.comnih.gov

These attributes have led to the increasing incorporation of spirocyclic systems into clinical candidates and approved drugs, establishing them as privileged scaffolds in medicinal chemistry. acs.orgbohrium.comorganic-chemistry.org

Overview of Oxaspiro[3.5]nonane Scaffolds within Chemical Diversity

The compound 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid belongs to the oxaspiro[3.5]nonane class of spirocycles. This specific framework consists of a four-membered oxetane (B1205548) ring fused to a six-membered cyclohexane (B81311) ring through a common spiro-carbon atom.

The oxetane ring is a particularly valuable structural motif in medicinal chemistry. rsc.org It is considered a bioisostere for carbonyl groups and gem-dimethyl groups, meaning it can replace these common functionalities to improve a molecule's properties without losing its biological activity. Specifically, oxetanes can enhance metabolic stability and solubility. rsc.orgthieme-connect.com

The synthesis of the spiro-oxetane core, the key feature of the 2-oxaspiro[3.5]nonane scaffold, can be challenging. One of the most prominent methods for its construction is the Paternò–Büchi reaction . nih.govorganic-chemistry.org This photochemical reaction involves a [2+2] cycloaddition between a carbonyl compound (in this case, a cyclohexanone (B45756) derivative) and an alkene. slideshare.netbohrium.com First reported in 1909, this method has been refined over the years. slideshare.net Recent advancements have focused on expanding its scope, for instance by using visible light and photocatalysts instead of high-energy UV light, which improves the safety and scalability of the synthesis. acs.org Researchers have successfully developed telescoped three-step sequences that utilize Paternò–Büchi reactions to create functionalized spirocyclic oxetanes from cyclic ketones, providing access to novel intermediates for further chemical elaboration. rsc.orgrsc.orgbohrium.com

While detailed research findings on the specific biological activity or applications of This compound are not widely available in published literature, its structure represents a modern approach to molecular design, combining a desirable spirocyclic core with a functional acetic acid side chain. Chemical suppliers list it as a reagent for research purposes. myskinrecipes.com Its structural components suggest potential for use as a building block in the synthesis of more complex molecules for drug discovery programs.

Chemical Compound Information

The table below lists the properties of the primary compound discussed in this article.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 2167709-61-5 synblock.com
Molecular Formula C₁₀H₁₆O₃ synblock.com
Molecular Weight 184.23 g/mol synblock.com

Properties

IUPAC Name

2-(2-oxaspiro[3.5]nonan-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)5-8-1-3-10(4-2-8)6-13-7-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOUBJFWEXYFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Transformations of 2 2 Oxaspiro 3.5 Nonan 7 Yl Acetic Acid Derivatives

Mechanistic Investigations of Spiroannulation Reactions

The construction of the 2-oxaspiro[3.5]nonane skeleton is most notably achieved through the Paternò-Büchi reaction. rsc.orgnih.gov This photochemical [2+2] cycloaddition involves the reaction of a carbonyl compound with an alkene in its ground state. nih.gov For the synthesis of the 2-oxaspiro[3.5]nonane core, a cyclic ketone such as a cyclohexanone (B45756) derivative serves as the carbonyl component, and an appropriate alkene is used to form the oxetane (B1205548) ring.

The mechanism is initiated by the photoexcitation of the ketone to a singlet (S₁) or triplet (T₁) excited state. The reaction can then proceed through a concerted or stepwise pathway involving a diradical intermediate to yield the four-membered oxetane ring. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are critical aspects that influence the final structure of the spirocyclic product. bohrium.com

A significant challenge in these syntheses is the competitive photodimerization of the alkene starting material. rsc.org Research has shown that strategic selection of reaction conditions can suppress this side reaction. For instance, in the reaction between cyclohexanone and maleic anhydride (B1165640), the use of p-xylene (B151628) as an additive has been effective in minimizing the formation of the maleic anhydride dimer, thereby increasing the yield of the desired spirocyclic oxetane. rsc.orgresearchgate.net

ReactionKey FeaturesMechanistic NotesCommon SubstratesRef.
Paternò-Büchi Reaction Photochemical [2+2] cycloaddition.Proceeds via an excited state of the carbonyl compound (singlet or triplet). Can be concerted or stepwise.Cyclic ketones, alkenes (e.g., maleic anhydride derivatives). rsc.orgnih.gov
Side Reaction Suppression Use of additives to prevent alkene dimerization.p-Xylene can act as a triplet quencher or filter to suppress unwanted side reactions.Cyclohexanone, maleic anhydride. rsc.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group in 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of various derivatives such as esters and amides, or for its complete removal through decarboxylation.

The carboxylic acid can be readily converted into esters and amides through standard condensation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as lipophilicity and solubility.

Esterification can be achieved via several methods:

Fischer Esterification: Reaction with an alcohol under acidic catalysis. This is an equilibrium-driven process.

Alkylation: Reaction with an alkyl halide in the presence of a base.

Coupling Agent-Mediated Esterification: Use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, followed by reaction with an alcohol. rsc.org

Amidation follows similar principles, reacting the activated carboxylic acid with a primary or secondary amine. Common coupling agents include carbodiimides (DCC, EDC) and phosphonium (B103445) or uronium salts (BOP, HBTU), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields.

ReactionReagent(s)DescriptionRef.
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Fischer Esterification; equilibrium process.N/A
DCC, Alcohol, DMAPActivates carboxylic acid for nucleophilic attack by alcohol. rsc.org
Amidation Amine, Coupling Agent (e.g., EDC, HBTU)Forms a stable amide bond; widely used in peptide synthesis and drug derivatization.N/A

Decarboxylation involves the removal of the carboxylic acid group, typically with the loss of carbon dioxide, to form a new carbon-carbon or carbon-hydrogen bond. Modern synthetic methods have enabled decarboxylative cross-coupling reactions, which are powerful tools for creating complex molecules. tcichemicals.com These reactions often utilize transition metal catalysts, such as palladium or nickel, in combination with photoredox catalysts. tcichemicals.com For instance, a derivative of this compound could be coupled with an aryl halide, where the carboxylic acid group is extruded as CO₂, and a new C(sp³)-C(sp²) bond is formed. tcichemicals.com

Beyond the carboxylic acid, other functional groups on the spirocyclic scaffold can be interconverted to access a wider range of derivatives. While direct examples for this compound are specific to proprietary research, analogous transformations on similar spirocyclic systems provide insight into potential pathways. univ.kiev.uaresearchgate.net For example, the carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This resulting alcohol can then be a substrate for further reactions, such as oxidation to an aldehyde using reagents like Dess-Martin periodinane, or conversion to a leaving group for nucleophilic substitution. univ.kiev.ua

Ring-Opening and Rearrangement Processes of the Oxaspiro[3.5]nonane Core

The strained four-membered oxetane ring is susceptible to ring-opening reactions under various conditions, providing a pathway to linear, functionalized molecules. researchgate.net The stability of the oxetane ring is significant; it is generally stable to weak acids and bases but can be opened by strong Lewis or Brønsted acids. utexas.edu

Acid-catalyzed ring-opening is a common transformation. The reaction is initiated by the protonation or coordination of a Lewis acid to the oxetane oxygen, which activates the ring for nucleophilic attack. nih.govmagtech.com.cn The regioselectivity of the attack is governed by both steric and electronic factors. magtech.com.cn In many cases, the reaction proceeds via a zwitterionic intermediate after the initial ring-opening. uab.cat This strategy has been used to synthesize valuable products like homoallylic alcohols from 2,2-disubstituted oxetanes. uab.cat

Catalyst/ReagentConditionsOutcomeMechanistic InsightRef.
Al(C₆F₅)₃ (Lewis Superacid) Toluene, 40°CRegioselective isomerization to homoallylic alcohols.Suppresses formation of isomeric allyl alcohols by controlling the fate of the zwitterionic intermediate. uab.cat
In(OTf)₃ / Sc(OTf)₃ CH₂Cl₂, rtIntramolecular cyclization of 3-amido oxetanes to form oxazolines.Lewis acid activates the oxetane for intramolecular nucleophilic attack by the amide oxygen. nih.gov
Protic Acids (e.g., HCl) RefluxRing-opening to form functionalized products (e.g., chlorohydrins).Attack of the nucleophile (Cl⁻) on the protonated oxetane. researchgate.netmagtech.com.cn

Structural Analysis and Theoretical Studies of 2 2 Oxaspiro 3.5 Nonan 7 Yl Acetic Acid Systems

Advanced Spectroscopic Methods for Structural Elucidation

While standard spectroscopic methods provide fundamental data, a deeper and more conclusive structural analysis relies on advanced, multi-dimensional techniques.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity and spatial relationships of atoms within the 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid molecule. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the cyclohexane (B81311) and oxetane (B1205548) rings, as well as the acetic acid side chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This is instrumental in confirming the spirocyclic core structure.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly vital for determining the stereochemistry. researchgate.net It identifies protons that are close in space, providing critical information about the relative configuration of the substituents on the cyclohexane ring and the orientation of the acetic acid side chain with respect to the spiro-oxetane ring. researchgate.net For instance, NOE correlations between protons of the acetic acid methylene (B1212753) group and specific protons on the cyclohexane ring can help define the preferred conformation of this side chain.

Table 1: Key 2D NMR Correlations for Structural Elucidation

2D NMR Technique Information Gained for this compound
COSY Reveals ¹H-¹H spin-spin coupling networks within the cyclohexane and oxetane rings.
HSQC Correlates each proton to its directly bonded carbon atom, aiding in carbon signal assignment.
HMBC Shows correlations between protons and carbons separated by 2-3 bonds, confirming the connectivity of the spiro center and the attachment of the acetic acid group.

| NOESY | Detects through-space interactions between protons, providing insights into the 3D structure and relative stereochemistry. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and its synthetic intermediates or reaction products. mdpi.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of the molecular formula. mdpi.com This technique is crucial for distinguishing between isomers and confirming that a reaction has yielded the desired product with the correct atomic makeup. For instance, in a synthesis targeting C₁₀H₁₆O₃, HRMS can definitively confirm this formula, ruling out other possibilities with the same nominal mass. synblock.com

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute and relative configuration. uni.lu For a chiral molecule like this compound, which possesses stereocenters, obtaining a suitable crystal would allow for the unambiguous assignment of the spatial arrangement of all atoms. This technique provides exact bond lengths, bond angles, and torsion angles, revealing the precise conformation of the cyclohexane and oxetane rings in the solid state. This empirical data is invaluable for validating and refining the results obtained from spectroscopic and computational methods.

Conformational Analysis and Molecular Dynamics Simulations

The inherent flexibility of the cyclohexane ring in this compound means that it can exist in various conformations, such as chair, boat, and twist-boat. Conformational analysis through computational methods and molecular dynamics (MD) simulations is employed to understand the dynamic behavior of the molecule in solution. utwente.nl MD simulations can model the movement of the molecule over time, providing insights into the preferred conformations and the energy barriers between them. nih.govcnr.it These simulations can reveal how the spiro-fused oxetane ring influences the conformational equilibrium of the cyclohexane ring and how the acetic acid side chain orients itself in a solvent environment. utwente.nl

Computational Chemistry Approaches

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides a theoretical framework to understand the electronic structure, stability, and reactivity of this compound. nih.gov DFT calculations can be used to:

Predict and corroborate spectroscopic data, such as NMR chemical shifts and vibrational frequencies.

Determine the relative energies of different conformations and stereoisomers.

Model reaction pathways and transition states, offering insights into the synthesis of the molecule.

Generate molecular electrostatic potential maps to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its interactions. nih.gov

Table 2: List of Compounds Mentioned

Compound Name

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would provide critical insights into its stability and reactivity.

Key areas of investigation using DFT would include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. This is particularly useful for predicting how the molecule would interact with other chemical species.

Without published DFT studies on this compound, specific values for these properties remain undetermined. A hypothetical data table for such findings is presented below to illustrate the expected outputs of such a study.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

ParameterHypothetical ValueUnit
Energy of HOMO-6.5eV
Energy of LUMO-1.2eV
HOMO-LUMO Gap5.3eV
Electronegativity (χ)3.85eV
Chemical Hardness (η)2.65eV
Chemical Softness (S)0.19eV⁻¹

Time-Dependent Density Functional Theory (TD-DFT) for Chiroptical Properties

This compound possesses a chiral center at the spiro carbon atom, meaning it can exist as two non-superimposable mirror images (enantiomers). Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the chiroptical properties of chiral molecules, most notably their Electronic Circular Dichroism (ECD) spectra.

A TD-DFT study would involve:

Calculation of Excited States: Determining the energies and rotational strengths of electronic transitions.

Simulation of ECD Spectra: Using the calculated parameters to generate a theoretical ECD spectrum for each enantiomer. The spectrum for one enantiomer will be a mirror image of the other.

Absolute Configuration Assignment: By comparing the theoretically predicted ECD spectrum with an experimentally measured one, the absolute configuration (R or S) of the enantiomers can be unambiguously determined.

As no such studies have been published for this compound, its specific chiroptical properties remain uncharacterized. A sample table representing the kind of data a TD-DFT calculation would yield is shown below.

Table 2: Hypothetical TD-DFT-Calculated ECD Data for an Enantiomer of this compound (Note: The following data is for illustrative purposes only.)

Excitation Wavelength (nm)Rotational Strength (R) (10⁻⁴⁰ cgs)
210+15.2
195-25.8
180+8.5

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For a series of related spiro compounds including this compound, a QSPR model could predict various properties without the need for experimental measurements for every single compound.

The process of a QSPR study would include:

Dataset Collection: Gathering a set of molecules with known experimental values for a specific property (e.g., solubility, boiling point, or receptor binding affinity).

Descriptor Calculation: Calculating a large number of numerical descriptors that represent the constitutional, topological, geometrical, and electronic features of the molecules.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to create a mathematical equation that links the descriptors to the property of interest.

Model Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the model development.

A QSPR study focused on spiro-acetic acid derivatives could, for instance, predict their acidity (pKa) based on structural variations. However, no QSPR models specifically including or developed for this compound are available in the literature.

Applications of 2 2 Oxaspiro 3.5 Nonan 7 Yl Acetic Acid and Its Analogs As Chemical Building Blocks and Scaffolds

Utilization in the Synthesis of Complex Organic Molecules

The oxaspiro[3.5]nonane skeleton, a core feature of 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid, serves as a versatile starting point for the synthesis of more intricate molecular architectures. The inherent strain in the four-membered oxetane (B1205548) ring, coupled with the functionality of the acetic acid side chain, provides reactive handles for a variety of chemical transformations. These building blocks can be elaborated into larger, more complex structures through reactions that target either the carboxylic acid group, the oxetane ring, or the cyclohexane (B81311) ring. For instance, the carboxylic acid moiety can be readily converted into amides, esters, or other functional groups, enabling its incorporation into larger molecular frameworks.

Role in Natural Product Synthesis Research (as building blocks or intermediates)

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, the broader class of oxaspirolactones are recognized as ubiquitous structural motifs in a variety of naturally occurring compounds. rsc.org The synthesis of these complex natural products often relies on the development of innovative synthetic methodologies for constructing the oxaspirolactone core. rsc.org The principles governing the synthesis of oxaspiro[3.5]nonane derivatives are therefore relevant to the strategic disconnection and subsequent synthesis of these biologically active natural products. The strategic use of spirocyclic building blocks can simplify the stereocontrolled construction of complex natural product skeletons.

Development of Novel Spirocyclic Scaffolds for Chemical Space Exploration

The exploration of novel chemical space is a primary objective in drug discovery, aiming to identify new molecular scaffolds with unique biological activities. Spirocyclic compounds, such as those derived from this compound, are of significant interest in this endeavor due to their inherent three-dimensionality. nih.govresearchgate.netnih.gov The rigidity of the spiro junction allows for the controlled spatial orientation of substituents, which is crucial for effective interaction with biological targets. mdpi.com

Researchers have developed synthetic routes to a variety of novel spirocyclic scaffolds intended for the creation of compound libraries for biological screening. nih.govnih.gov These scaffolds often feature multiple points of diversification, allowing for the systematic exploration of the chemical space around the core structure. nih.govnih.gov The high sp3 carbon content of these scaffolds is another desirable feature, as it contributes to their three-dimensional character. nih.govresearchgate.netnih.gov The development of tandem reactions, such as the Claisen rearrangement followed by an intramolecular oxa-Michael addition, provides efficient access to novel spirocyclic systems. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 1: Examples of Spirocyclic Scaffolds for Chemical Space Exploration

Scaffold TypeSynthetic StrategyKey FeaturesReference
Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dionesRhodium-catalyzed O-H insertion, Claisen rearrangement, intramolecular oxa-Michael additionAccess to novel spiroheterocycles beilstein-journals.orgbeilstein-journals.org
Spirocyclic TetrahydrofuransEpoxidation and spontaneous epoxide ring-opening of homoallyl alcoholsHigh sp3 content, two points of orthogonal diversification nih.gov
7-Azaspiro[3.5]nonane derivativesMulti-step synthesis involving optimization of piperidine (B6355638) and aryl groupsPotent GPR119 agonists nih.gov

Applications in Materials Science and Optoelectronics (e.g., Organic Light-Emitting Diodes)

While direct applications of this compound in materials science are not prominent, the broader class of spiro-conjugated compounds is gaining attention for its potential in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). tcichemicals.comossila.com The rigid and well-defined three-dimensional structure of spiro compounds can be advantageous in creating stable and efficient charge-transporting and light-emitting layers in OLEDs. researchgate.net

The fundamental principle of an OLED involves the injection of charge carriers (electrons and holes) into organic layers, where they recombine to emit light. oldcitypublishing.com The efficiency and stability of these devices are highly dependent on the molecular architecture of the organic materials used. tcichemicals.comossila.com Spirocyclic structures can contribute to the formation of amorphous thin films, which are desirable for uniform and efficient device performance. tcichemicals.com Although specific research on oxaspiro[3.5]nonane derivatives in OLEDs is limited, the exploration of spiro compounds in this field is an active area of research. mdpi.commdpi.com

Design of Ligands and Catalysts Incorporating Oxaspiro[3.5]nonane Structures

The rigid framework of the oxaspiro[3.5]nonane system makes it an attractive scaffold for the design of novel ligands and catalysts. The defined spatial arrangement of functional groups can lead to highly selective and efficient catalytic processes. While the direct use of this compound as a ligand or catalyst is not widely reported, the principles of its structure can be applied to the design of more complex catalytic systems. For example, the incorporation of the oxaspiro[3.5]nonane moiety into a larger ligand structure could be used to create a specific chiral environment around a metal center, leading to enantioselective catalysis. The development of new synthetic methodologies for spirocycles is crucial for advancing their application in catalysis. rsc.org

Use as Precursors for Polyfunctionalized Molecules

The this compound molecule is inherently a polyfunctionalized structure, containing a carboxylic acid, an ether linkage within a strained ring, and a cyclohexane ring. This collection of functional groups makes it a valuable precursor for the synthesis of more complex, polyfunctionalized molecules. The carboxylic acid can be modified through standard transformations, the oxetane can be opened under various conditions to introduce new functionalities, and the cyclohexane ring can be further substituted. This versatility allows for the generation of a diverse range of molecules from a single starting material, which is a key principle in modern synthetic chemistry and drug discovery. For instance, derivatives of 2-azaspiro[3.5]nonane-1-carboxylic acid, a related spirocyclic system, have been functionalized to create a variety of derivatives with potential applications in drug development. univ.kiev.uaresearchgate.netuniv.kiev.ua

Q & A

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand applications of this compound?

  • Methodology : Hybrid frameworks integrating spiro motifs (e.g., polymer matrices for drug delivery) are designed using combinatorial libraries. For example, spiro-oxetane derivatives enhance material stability in biomedical coatings, guided by computational property prediction tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.